![molecular formula C21H24N2O3 B4956334 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine](/img/structure/B4956334.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine, also known as 4-ethylpiperazine-1-carboxylic acid [2-(1,3-benzodioxol-5-yl)-2-oxoethyl]amide, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2007 by researchers at the University of California, San Francisco.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects
Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine in lab experiments include its potential therapeutic applications and its ability to modulate certain enzymes and receptors in the body. However, the limitations of using this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine. These include further studies on its potential therapeutic applications, as well as investigations into its mechanism of action and the development of more efficient synthesis methods. Additionally, research could focus on the development of derivatives of this compound with improved properties and efficacy.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperazine to form the amide intermediate. Finally, the amide intermediate is reacted with 1,3-benzodioxole-5-methanol to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylbenzoyl)piperazine have been explored in various scientific studies. One study found that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that it has potential as a treatment for Alzheimer's disease due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-16-3-6-18(7-4-16)21(24)23-11-9-22(10-12-23)14-17-5-8-19-20(13-17)26-15-25-19/h3-8,13H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPFXHVVRUZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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